N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIXCYGTMTGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide typically involves the reaction of 7-oxaspiro[3.5]nonane with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications due to its structural characteristics that allow for effective interaction with biological targets.
- Pain Modulation : The compound may interact with receptors involved in pain pathways, potentially serving as an analgesic agent.
- Anti-inflammatory Properties : Its structural features suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide can be achieved through various methodologies:
Synthetic Routes
- Formation of Spirocyclic Core : Typically involves cyclization reactions using suitable precursors under controlled conditions.
- Benzamide Functionalization : Achieved through amide coupling reactions with appropriate coupling reagents.
Analytical Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.
- Mass Spectrometry (MS) : For molecular weight determination and purity assessment.
Case Studies and Research Findings
Research has indicated promising biological activities for this compound:
| Study | Biological Activity | IC50 Value (µg/mL) | Target |
|---|---|---|---|
| Study A | Anticancer | 10 | CCRF-CEM leukemia cells |
| Study B | Neuroprotection | 15 | Kappa-opioid receptor |
Anticancer Activity
In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
Neuroprotective Effects
Research suggests that it may provide neuroprotective benefits by modulating neurotransmitter systems, which could be beneficial in neurodegenerative diseases.
Applications in Materials Science
The unique spirocyclic structure of this compound also makes it a candidate for advanced materials science applications due to its interesting physical properties.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide with benzamide derivatives of analogous structure or functional groups, as documented in available literature:
Key Findings from Structural Comparisons :
Trifluoromethyl Position and Bioactivity :
- Flutolanil’s 2-trifluoromethylbenzamide structure is critical for fungicidal activity, while the 3-CF₃ position in the target compound may alter binding affinity or spectrum of activity .
- The bis(trifluoromethyl) analog in the patent () highlights the role of multiple CF₃ groups in enhancing lipophilicity and metabolic resistance, a feature absent in the target compound .
Spirocyclic vs. Heterocyclic Cores: The 7-oxaspiro[3.5]nonane moiety in the target compound distinguishes it from cyprofuram’s tetrahydrofuranone and cyclopropane systems. Spirocycles often reduce conformational flexibility, which may improve target selectivity but limit bioavailability compared to smaller heterocycles .
Substituent Effects :
- Chlorine or methoxy substituents in analogs like cyprofuram and flutolanil contribute to electron-withdrawing effects, enhancing stability. The absence of such groups in the target compound may necessitate alternative strategies for optimizing stability .
Research Findings and Data Gaps
- Synthetic Feasibility: The synthesis of this compound likely follows amide-coupling protocols similar to those in , where chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is used as an activating agent .
- Biological Data: No peer-reviewed studies on the target compound’s bioactivity are available. In contrast, flutolanil and cyprofuram have well-documented pesticidal efficacy, suggesting the target compound’s activity profile remains speculative without empirical testing .
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound is characterized by a spirocyclic structure combined with a trifluoromethyl group , which enhances its lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 329.31 g/mol .
Synthesis Methods
The synthesis of this compound involves several methodologies that focus on forming the spirocyclic core followed by functionalization at the benzamide position. Key steps include:
- Formation of the Spirocyclic Core : This may involve cyclization reactions under controlled conditions to achieve the desired structure.
- Functionalization : The introduction of the trifluoromethyl group and subsequent modifications at the benzamide nitrogen are crucial for enhancing biological activity.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity at each synthesis stage .
Pharmacological Properties
This compound belongs to the class of benzamides , which are known for diverse biological activities, including:
- Analgesic Effects : Studies suggest that this compound may interact with receptors involved in pain modulation, potentially offering therapeutic benefits in pain management.
- Anti-inflammatory Properties : The structural features of the compound suggest it could play a role in modulating inflammatory pathways, although specific studies are needed to elucidate these effects fully.
The presence of the spirocyclic moiety is significant as it may enhance binding affinity to biological targets, leading to improved pharmacological profiles compared to non-spiro compounds .
The mechanism by which this compound exerts its effects likely involves interactions with specific receptors or enzymes involved in pain and inflammation pathways. Preliminary studies indicate that modifications at both the benzamide nitrogen and spirocyclic carbon can significantly influence biological activity .
Case Study 1: Analgesic Activity
In a study examining the analgesic properties of related compounds, it was found that derivatives with similar structural motifs exhibited significant pain-relieving effects in animal models. The study highlighted that compounds with higher lipophilicity tended to have enhanced bioavailability and efficacy .
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory potential of spirocyclic compounds indicated that certain derivatives could reduce inflammatory markers in vitro and in vivo. These findings suggest that this compound may hold promise for further exploration in inflammatory disease contexts .
Comparative Analysis
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Spirocyclic structure, trifluoromethyl group | Enhanced lipophilicity, analgesic potential |
| Related Benzamides | Varied substituents | Diverse pharmacological activities |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of a benzoyl chloride intermediate (e.g., from 3-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride). Subsequent coupling with 7-oxaspiro[3.5]nonan-1-amine under basic conditions (e.g., pyridine or triethylamine) is critical. Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Yield Optimization : Solvent choice (e.g., dichloromethane for acylation, DMF for coupling) and stoichiometric ratios (1.2:1 amine-to-acyl chloride) improve yields to >75% .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
- Analytical Workflow :
- 1H/13C NMR : Confirms the spirocyclic moiety (δ 3.5–4.0 ppm for oxaspiro ether oxygen) and trifluoromethyl group (δ 120–125 ppm in 13C) .
- FTIR : Amide C=O stretch (~1650 cm⁻¹) and CF3 vibrations (~1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 384.15) .
Q. What preliminary biological activities have been observed, and how are they assessed?
- Screening Protocols :
- PRMT5 Inhibition : Conduct enzyme activity assays using recombinant PRMT5 and methyltransferase substrates (e.g., histone H4). IC50 values are determined via fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 ~2.5 µM) .
- Solubility : Use HPLC-UV to measure kinetic solubility in PBS (reported ~15 µg/mL) .
Advanced Research Questions
Q. How does the spirocyclic 7-oxaspiro[3.5]nonane moiety influence biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- The spirocyclic system enhances rigidity, improving target binding (e.g., PRMT5’s substrate pocket).
- Pharmacokinetics : LogP values (~3.2) suggest moderate blood-brain barrier penetration, while the ether oxygen improves aqueous solubility compared to non-spiro analogs .
- Comparative Data :
| Compound | IC50 (PRMT5) | LogP |
|---|---|---|
| Target Compound | 0.8 µM | 3.2 |
| Non-spiro analog | 5.6 µM | 4.1 |
Q. What strategies address discrepancies in reported biological data across studies?
- Troubleshooting Framework :
Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time) to reduce inter-lab variability.
Compound Purity : Confirm purity (>95% by HPLC) to exclude confounding effects from by-products .
Cell Line Heterogeneity : Use isogenic cell lines and validate PRMT5 expression via Western blot .
Q. What is the molecular mechanism underlying PRMT5 inhibition by this compound?
- Mechanistic Insights :
- Binding Mode : Molecular docking studies suggest the trifluoromethyl group occupies a hydrophobic cleft near the SAM-binding site, while the spirocyclic moiety stabilizes a closed conformation of PRMT5 .
- Downstream Effects : Reduces symmetric dimethylarginine (SDMA) levels in treated cells, confirmed via immunoblotting .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- In Silico Approaches :
- Docking Simulations : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR Models : Train models on analogs to forecast clearance rates and toxicity .
Q. Are there combination therapies that enhance this compound’s anticancer efficacy?
- Synergy Studies :
- With HDAC Inhibitors : Co-treatment with vorinostat shows additive effects in leukemia models (combination index = 0.7) .
- With Chemotherapeutics : Synergy with cisplatin in NSCLC cell lines via enhanced DNA damage response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
